N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide
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Overview
Description
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is characterized by the presence of a cyclobutane ring and an amine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with (3-aminocyclobutyl)methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the amide group may produce primary or secondary amines.
Scientific Research Applications
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-aminocyclobutyl)cyclobutanecarboxamide: Similar structure but lacks the methyl group.
Cyclobutanecarboxamide derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide is unique due to the presence of both a cyclobutane ring and an amine group, which confer specific chemical and biological properties. The methyl group attached to the amine enhances its reactivity and potential for forming diverse chemical interactions .
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C10H18N2O/c11-9-4-7(5-9)6-12-10(13)8-2-1-3-8/h7-9H,1-6,11H2,(H,12,13) |
InChI Key |
XHZLLKJYWLMFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CC(C2)N |
Origin of Product |
United States |
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